4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine
Description
4-(1-Naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine is a piperazine-derived Schiff base characterized by a 1-naphthylmethyl substituent on the piperazine ring and a 2-trifluoromethylbenzylidene imine group.
Properties
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3/c24-23(25,26)22-11-4-2-7-19(22)16-27-29-14-12-28(13-15-29)17-20-9-5-8-18-6-1-3-10-21(18)20/h1-11,16H,12-15,17H2/b27-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKUGPCEFUYALX-JVWAILMASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Electron-Withdrawing vs. Benzyloxy substituents () introduce oxygen atoms, which may facilitate hydrogen bonding but increase molecular weight and polarity .
Lipophilicity and Steric Effects :
- The 1-naphthylmethyl group (common across all compounds) contributes to high lipophilicity, favoring membrane permeability.
- The 2-chlorobenzyl group () adds steric bulk and moderate electron-withdrawing effects, contrasting with the CF₃ group ’s compact size but stronger electronic influence .
Molecular Weight Trends :
- The target compound (~397 g/mol) falls between the unsubstituted analog (, g/mol) and bulkier derivatives like (435 g/mol). Higher molecular weights in and correlate with extended substituents (e.g., benzyloxy), which may impact bioavailability .
Hypothetical Research Implications
While the evidence lacks biological data, structural comparisons suggest:
- The CF₃ group in the target compound could improve metabolic stability over ’s unsubstituted analog but reduce solubility compared to dimethylamino-substituted derivatives () .
- Benzyloxy -containing compounds () might exhibit enhanced binding to polar targets (e.g., enzymes with hydrophilic active sites), whereas the target compound’s CF₃ group could favor interactions with hydrophobic pockets .
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